

Mass Spectrometry Fragmentation Pattern of Bis(chloromethyl)sulfate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Bis(chloromethyl)sulfate*

CAS No.: 73455-05-7

Cat. No.: B1506029

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Executive Summary

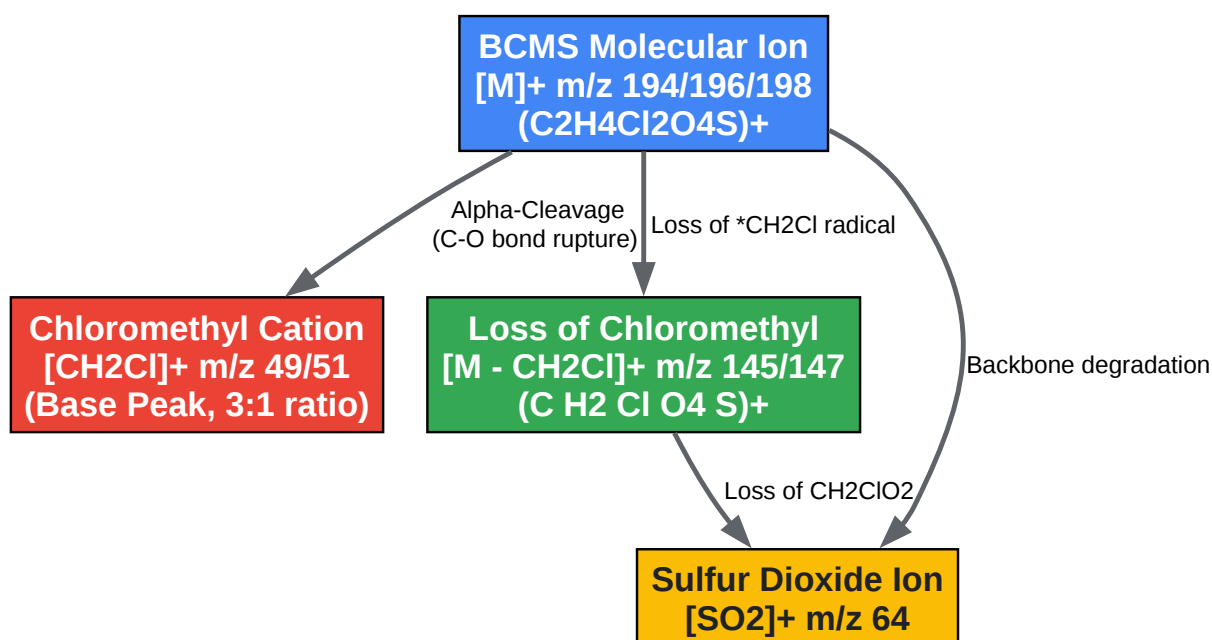
Bis(chloromethyl)sulfate (BCMS) is a potent, bifunctional alkylating agent utilized in specialized crosslinking studies and organic synthesis. Due to its extreme electrophilicity and structural similarity to known carcinogens like [1] and [2], rigorous analytical control is paramount. This guide provides an in-depth evaluation of the Electron Ionization Mass Spectrometry (EI-MS) fragmentation pattern of BCMS, comparing its performance and spectral signature against alternative alkylating agents to aid drug development professionals and analytical chemists in precise structural elucidation.

Mechanistic Fragmentation Dynamics of BCMS (EI, 70 eV)

Unlike stable aromatic compounds, aliphatic sulfates like BCMS ($C_2H_4Cl_2O_4S$, MW: 194.02 g/mol) exhibit vanishingly small molecular ion ($[M]^+$) peaks under standard 70 eV electron

ionization[3]. The fragmentation causality is driven by the high electronegativity of the terminal chlorine atoms paired with the excellent leaving-group capacity of the central sulfate moiety.

- Molecular Ion Cluster (m/z 194, 196, 198): This cluster reflects the characteristic 9:6:1 isotopic distribution of two chlorine atoms (^{35}Cl and ^{37}Cl). However, due to the rapid homolytic cleavage of the C-O bond in the gas phase, this cluster is typically absent or present at <1% relative abundance.
- Base Peak Formation (m/z 49, 51): The dominant fragmentation pathway is the alpha-cleavage yielding the highly stabilized chloromethyl cation ($[\text{CH}_2\text{Cl}]^+$)[4]. The inductive electron-withdrawing effect of the sulfate group severely weakens the C-O bond, making this cleavage kinetically favorable. The m/z 49 and 51 peaks appear in a classic 3:1 isotopic ratio.
- Sulfate Core Fragments (m/z 64, 80, 81): Deep fragmentation of the sulfate ester backbone yields $[\text{SO}_2]^+$ (m/z 64), $[\text{SO}_3]^+$ (m/z 80), and $[\text{HSO}_3]^+$ (m/z 81), which are [5].



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Primary EI-MS fragmentation pathways of **Bis(chloromethyl)sulfate**.

Comparative MS Performance: BCMS vs. Alternatives

When selecting an alkylating agent or monitoring reaction impurities, understanding the distinct MS signatures of BCMS compared to Dimethyl Sulfate (DMS) and Bis(chloromethyl) ether (BCME) is critical. BCME is a known[6].

Table 1: GC-MS Fragmentation Comparison of Alkylating Agents

Compound	Formula	MW (g/mol)	Molecular Ion[M] ⁺	Base Peak	Key Diagnostic Ions (m/z)
Bis(chloromethyl)sulfate (BCMS)	C ₂ H ₄ Cl ₂ O ₄ S	194.02	194, 196, 198 (Absent)	49 ([CH ₂ Cl] ⁺)	49, 51, 64, 81, 145
Dimethyl Sulfate (DMS)	C ₂ H ₆ O ₄ S	126.13	126 (Weak)	95 ([M-OCH ₃] ⁺)	45, 66, 95, 126
Bis(chloromethyl) ether (BCME)	C ₂ H ₄ Cl ₂ O	114.96	114, 116, 118 (Weak)	49 ([CH ₂ Cl] ⁺)	49, 51, 79, 81

Analytical Insights:

- Differentiation from BCME: Both BCMS and BCME share the m/z 49/51 base peak due to the generation of the chloromethyl cation. Differentiation relies heavily on chromatographic retention time and the presence of sulfate-specific ions (m/z 64, 81) in BCMS, versus the [M-Cl]⁺ ion (m/z 79/81) characteristic of BCME.
- Differentiation from DMS: (m/z 95)[2], lacking the isotopic chlorine signatures entirely.

Experimental Protocol: GC-MS Analysis of BCMS

Due to the thermal lability and high reactivity of BCMS (susceptible to rapid hydrolysis), standard split/splitless injection at high temperatures can lead to severe on-column degradation. The following protocol utilizes Cold On-Column (COC) injection to ensure a self-validating, intact analyte transfer.

Materials & Reagents

- Capillary Column: Rtx-624 or DB-1 (30 m × 0.32 mm ID, 1.8 µm film thickness) — [7].
- Carrier Gas: Ultra-high purity Helium (1.2 mL/min constant flow).
- Solvent: Anhydrous Dichloromethane (DCM). Causality Note: Protic solvents like methanol must be strictly avoided as they will rapidly solvolyze BCMS.

Step-by-Step Methodology

- Sample Preparation: Dissolve the BCMS sample in anhydrous DCM to a concentration of 10 µg/mL. Ensure all glassware is rigorously dried to [8].
- Injection: Inject 1.0 µL using a Cold On-Column (COC) injector. Initial injection temperature should be set to 40°C (tracking the oven temperature) to prevent thermal decomposition in the inlet.
- GC Temperature Program:
 - Initial: 40°C (hold for 2 min).
 - Ramp 1: 10°C/min to 150°C.
 - Ramp 2: 25°C/min to 250°C (hold for 5 min to bake out the column).
- MS Parameters (EI Mode):
 - Transfer Line Temp: 250°C.
 - Ion Source Temp: 230°C.
 - Quadrupole Temp: 150°C.

- Ionization Energy: 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) targeting m/z 49, 51, 64, and 145 for maximum sensitivity, alongside a full scan (m/z 35-250) for library confirmation.



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Optimized GC-MS analytical workflow for thermally labile alkylating agents.

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